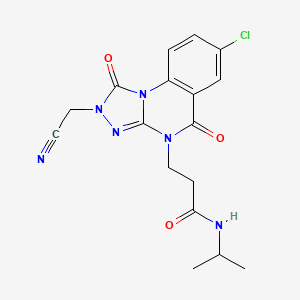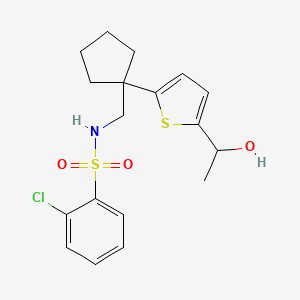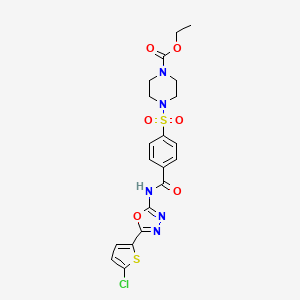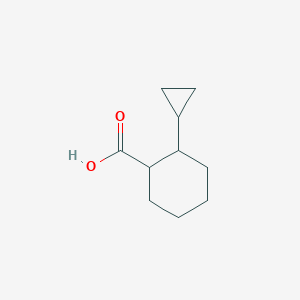
N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide (MPB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, MPB has been found to have a unique mechanism of action that sets it apart from other sulfonylureas.
Mechanism of Action
Target of Action
1,2,4-Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of Action
The mode of action of 1,2,4-triazole compounds often involves hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
The specific biochemical pathways affected by these compounds would depend on their specific targets. 1,2,4-triazole compounds are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide in lab experiments is its selectivity for the Kir6.2/SUR1 channel, which allows for more precise targeting of insulin secretion. However, the limitations of using N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide in lab experiments include its high cost and limited availability. N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several potential future directions for N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide research. One area of interest is the development of N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide derivatives with improved properties, such as increased selectivity or potency. N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide may also be studied further as a potential treatment for neurodegenerative diseases. Additionally, N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide may be studied in combination with other compounds to enhance its therapeutic effects. Overall, N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has shown promising potential as a therapeutic compound, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-methylbutylamine to form 4-(3-methylbutylamino)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(3-methylbutylamino)-3-aminobenzoic acid, which is subsequently coupled with 4'-chloro-2-sulfamoylbiphenyl-3-carboxylic acid to form N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide.
Scientific Research Applications
N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been studied extensively for its potential therapeutic properties. It has been found to have a wide range of biological activities, including antidiabetic, antitumor, and anti-inflammatory effects. N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[7-chloro-2-(cyanomethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-10(2)20-14(25)5-7-22-15(26)12-9-11(18)3-4-13(12)24-16(22)21-23(8-6-19)17(24)27/h3-4,9-10H,5,7-8H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDJEMCGHKWFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN(C3=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide](/img/structure/B2974589.png)
![(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2974593.png)
![5-[(2-furylmethoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2974594.png)
![2-Bromo-6-chloro-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2974596.png)

![5-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2974599.png)

![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2974601.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974603.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(piperidin-1-yl)naphthalene-1,4-dione](/img/structure/B2974604.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid](/img/structure/B2974607.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2974608.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2974612.png)